molecular formula C21H19NO4 B4387712 1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4387712
M. Wt: 349.4 g/mol
InChI Key: HQTFOKVWHZXZQB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a chromeno ring, which is a fused ring system incorporating a benzene ring and a pyran ring . The molecule has methoxy groups (-OCH3) and methyl groups (-CH3) attached to it .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable precursor with an aromatic aldehyde and an aliphatic amine . The exact procedure can vary depending on the specific substituents present in the molecule .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring systems and substituents. The pyrrole and chromeno rings contribute to the aromaticity of the molecule, while the methoxy and methyl groups can influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The pyrrole ring, in particular, is known to participate in a variety of chemical reactions due to the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings would likely make the compound relatively stable, while the methoxy groups could enhance its solubility in organic solvents .

Scientific Research Applications

Synthetic Chemistry

This compound is part of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones family. An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild condition .

Medicinal Chemistry

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents . They are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Antioxidant Activity

A unique pyrano[2,3-c]pyrrole bicyclic skeleton, which is part of the structure of the compound , exhibits antioxidant activity .

Antiviral Activity

The pyrano[2,3-c]pyrrole bicyclic skeleton was found in Pyranonigrins—secondary metabolites produced by Aspergillus niger. Pyranonigrin A is also a potent inhibitor of the Main protease (Mpro) of the novel SARS-CoV-2 virus .

Optic Systems

Diketopyrrolopyrrole derivatives (DPPs), which share a similar structure with the compound , have been used in many optic systems, such as information storage and monitoring devices .

Surface Coatings

DPPs have been used in surface coatings due to their luminous colors as well as high stability .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods to produce it or related compounds . Additionally, the compound’s molecular structure could be modified to enhance its properties or introduce new functionalities .

properties

IUPAC Name

1-(3-methoxyphenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-11-8-15-16(9-12(11)2)26-20-17(19(15)23)18(22(3)21(20)24)13-6-5-7-14(10-13)25-4/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTFOKVWHZXZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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